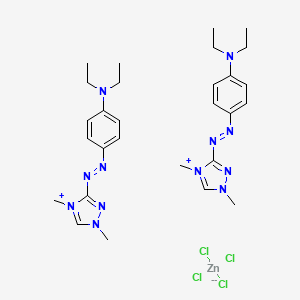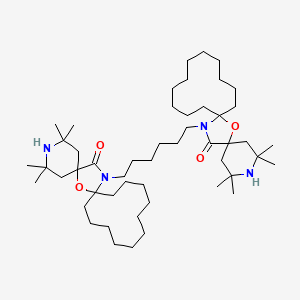
20,20'-(Hexane-1,6-diyl)bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20,20’-(Hexane-1,6-diyl)bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one): is a complex organic compound with a unique structure characterized by multiple spiro and diaza groups. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20,20’-(Hexane-1,6-diyl)bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one) involves multiple steps. The key steps include the formation of the spiro and diaza groups, which are achieved through specific reaction conditions. The detailed synthetic route typically involves the use of strong acids or bases as catalysts, along with controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound is generally carried out in large-scale reactors where the reaction conditions can be precisely controlled. The use of automated systems ensures consistency and high yield. The process involves the use of high-purity reagents and solvents to minimize impurities and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between different biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding cellular processes .
Medicine: Its ability to form stable complexes with therapeutic agents allows for targeted delivery and controlled release of drugs .
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of 20,20’-(Hexane-1,6-diyl)bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one) involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction can modulate various cellular pathways, leading to changes in cellular behavior .
Comparison with Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]
- N,N’-(Hexane-1,6-diyl)bis(3-phenylprop-2-en-1-imine)
Uniqueness: The uniqueness of 20,20’-(Hexane-1,6-diyl)bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one) lies in its complex structure, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound with applications in various fields, from chemistry to medicine .
Properties
CAS No. |
79276-19-0 |
|---|---|
Molecular Formula |
C50H90N4O4 |
Molecular Weight |
811.3 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-20-[6-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)hexyl]-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-21-one |
InChI |
InChI=1S/C50H90N4O4/c1-43(2)37-47(38-44(3,4)51-43)41(55)53(49(57-47)31-25-19-15-11-9-12-16-20-26-32-49)35-29-23-24-30-36-54-42(56)48(39-45(5,6)52-46(7,8)40-48)58-50(54)33-27-21-17-13-10-14-18-22-28-34-50/h51-52H,9-40H2,1-8H3 |
InChI Key |
XZPDGDUEKPCZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(=O)N(C3(O2)CCCCCCCCCCC3)CCCCCCN4C(=O)C5(CC(NC(C5)(C)C)(C)C)OC46CCCCCCCCCCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


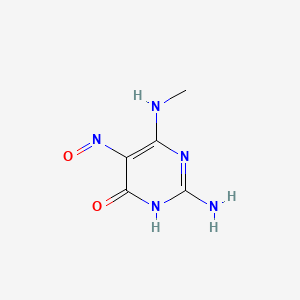
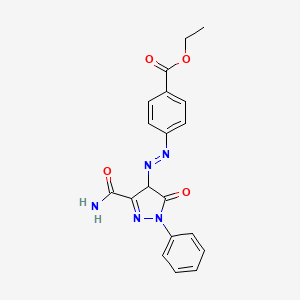

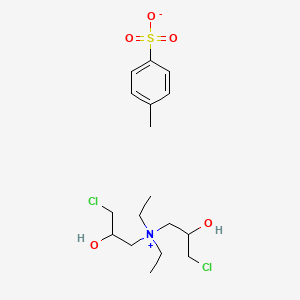

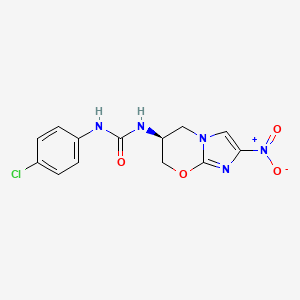
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)

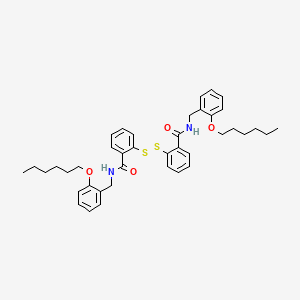
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)

![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)

